

# A Head-to-Head Comparison of Pyrroloquinoline Quinone (PQQ) and Other Nootropic Compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *5-Tppq*

Cat. No.: *B135831*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyrroloquinoline Quinone (PQQ) with other prominent nootropic compounds, including Coenzyme Q10 (CoQ10), Bacopa monnieri, L-theanine, and Racetams. The information is intended for researchers, scientists, and professionals in drug development, with a focus on mechanisms of action, and available quantitative data from human clinical trials.

## Executive Summary

Pyrroloquinoline quinone (PQQ) is a redox cofactor with potent antioxidant and neuroprotective properties. Its primary mechanism involves the enhancement of mitochondrial biogenesis and function, which is crucial for cellular energy metabolism.<sup>[1][2]</sup> This distinguishes it from many other nootropics that primarily modulate neurotransmitter systems. While direct head-to-head clinical trials are limited, this guide synthesizes available data to offer a comparative overview of PQQ against other well-known cognitive enhancers.

## Mechanisms of Action: A Comparative Overview

The nootropic compounds discussed herein exhibit diverse mechanisms of action, targeting different aspects of brain physiology to enhance cognitive function.

| Compound                   | Primary Mechanism of Action                                                                                                                       | Key Signaling Pathways                                                    |
|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| PQQ                        | Enhances mitochondrial biogenesis and function, provides antioxidant neuroprotection.[1][3]                                                       | Activates Nrf2/ARE, AMPK/PGC-1 $\alpha$ ; inhibits NF- $\kappa$ B. [1][4] |
| Coenzyme Q10               | Essential component of the electron transport chain, supporting ATP production and acting as an antioxidant.[5][6]                                | -                                                                         |
| Bacopa monnieri            | Modulates neurotransmitter systems (acetylcholine, serotonin, dopamine), promotes neuronal communication, and provides antioxidant effects.[7][8] | Cholinergic system modulation, reduction of $\beta$ -amyloid.[8][9]       |
| L-theanine                 | Modulates neurotransmitter levels (GABA, dopamine, serotonin) and promotes alpha brain wave activity.[10][11][12]                                 | -                                                                         |
| Racetams (e.g., Piracetam) | Positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission.[13][14]                                              | Glutamatergic pathway.                                                    |

## Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways for PQQ and the general experimental workflow for a clinical trial assessing cognitive enhancers.

**Figure 1:** PQQ Signaling Pathways.



[Click to download full resolution via product page](#)

**Figure 2:** General Clinical Trial Workflow.

## Quantitative Data from Human Clinical Trials

The following tables summarize quantitative findings from separate clinical trials on PQQ and other nootropics. It is important to note that these studies were not direct head-to-head comparisons, and thus, results should be interpreted with caution.

Table 1: PQQ Clinical Trial Data

| Study                    | Participants                                             | Dosage                           | Duration | Cognitive Domain                          | Key Quantitative Findings                                                                                                                  |
|--------------------------|----------------------------------------------------------|----------------------------------|----------|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Nakano et al., 2009[3]   | 71 healthy adults (45-65 years)                          | 20 mg/day PQQ                    | 12 weeks | Memory                                    | Significant improvement in word memorization and recall task.                                                                              |
| Koikeda et al., 2011[15] | 65 adults (50-70 years) with forgetfulness               | 20 mg/day PQQ                    | 24 weeks | Immediate Memory, Spatial Awareness       | PQQ improved immediate memory and other higher brain functions like spatial awareness.                                                     |
| A 2017 study[15]         | 71 healthy adults (45-65 years)                          | 20 mg/day PQQ + 300 mg/day CoQ10 | 12 weeks | Attention, Memory                         | Significant improvement in word memorization and recall; significant improvement in some sections of the Stroop test (directed attention). |
| A 2012 study[16]         | 64 adults (mean age 72) with self-reported forgetfulness | 21 mg/day PQQ disodium salt      | 12 weeks | Composite Memory, Verbal Memory, Reaction | Better Cognitrax scores in the PQQ group compared to                                                                                       |

Time, placebo after  
Complex 12 weeks.  
Attention,  
Cognitive  
Flexibility,  
Executive  
Function,  
Motor Speed

---

Table 2: Bacopa monnieri Clinical Trial Data

| Study                                          | Participants                                   | Dosage             | Duration  | Cognitive Domain  | Key Quantitative Findings                                                            |
|------------------------------------------------|------------------------------------------------|--------------------|-----------|-------------------|--------------------------------------------------------------------------------------|
| Stough et al., 2001[17]                        | 46 healthy volunteers (18-60 years)            | 300 mg/day extract | 12 weeks  | Memory            | Significant improvement in measures of the Rey Auditory Verbal Learning Test (AVLT). |
| Calabrese et al., 2008[17]                     | 54 participants (65 or older) without dementia | 300 mg/day extract | 12 weeks  | Memory, Attention | Enhanced AVLT delayed word recall; memory scores; improved Stroop test results.      |
| Meta-analysis by Kongkeaw et al., 2014[18][19] | 9 studies, 518 subjects                        | Varied             | ≥12 weeks | Attention         | Shortened Trail B test time (-17.9 ms); decreased choice reaction time (10.6 ms).    |

Table 3: L-theanine Clinical Trial Data

| Study                   | Participants                                                 | Dosage                                                | Duration    | Cognitive Domain                             | Key Quantitative Findings                                         |
|-------------------------|--------------------------------------------------------------|-------------------------------------------------------|-------------|----------------------------------------------|-------------------------------------------------------------------|
| A 2021 study[20][21]    | 52 adults (50-69 years) with self-assessed cognitive decline | 100 mg/day                                            | 12 weeks    | Attention, Working Memory                    | Acute improvement in attention and working memory tasks on day 1. |
| Hidese et al., 2019[22] | Healthy adults                                               | 200 mg/day                                            | 4 weeks     | Stress-related symptoms, Cognitive functions | Details on quantitative cognitive improvements not specified.     |
| A 2010 study[23]        | Healthy adults                                               | 50 mg L-theanine, 75 mg caffeine (alone and combined) | Single dose | Cerebral blood flow, Cognition, Mood         | Details on quantitative cognitive improvements not specified.     |

Table 4: Racetams (Piracetam) Clinical Trial Data

| Study                                                    | Participants                                                                                  | Dosage        | Duration   | Cognitive Domain                 | Key Quantitative Findings                                                                                                                      |
|----------------------------------------------------------|-----------------------------------------------------------------------------------------------|---------------|------------|----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Meta-analysis by Flicker and Grimley Evans, 2001[24][25] | 19 double-blind, placebo-controlled studies in patients with dementia or cognitive impairment | Varied        | Varied     | Global cognitive impression      | Significant odds ratio for improvement in the piracetam group compared to placebo.                                                             |
| A 2013 meta-analysis[26]                                 | Patients undergoing coronary bypass surgery                                                   | Varied        | Short-term | Short-term cognitive performance | Statistically significant improvement in immediate and delayed pictured object recall, delayed picture recognition, and immediate word recall. |
| A 1997 study[27]                                         | 60 elderly psychiatric patients with mild cerebral impairment                                 | Not specified | 12 weeks   | Overall functioning              | Improved alertness, socialization, and cooperation relative to the control group.                                                              |

## Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of clinical findings. Below are summaries of the experimental protocols from key studies for each nootropic.

#### PQQ Study Protocol (Nakano et al., 2009)[3]

- Study Design: A 12-week, double-blind, placebo-controlled, parallel-group comparative study.
- Participants: 71 healthy male and female adults aged 45-65 years without evidence of dementia.
- Intervention: Participants were divided into three groups: PQQ only (20 mg/day), PQQ (20 mg/day) plus CoQ10 (300 mg/day), or placebo.
- Cognitive Assessment: Cognitive function was evaluated using word memorization and recall tests, and other cerebral tests at baseline, 4, 8, and 12 weeks.
- Biomarkers: Oxidative stress and mental stress markers were measured.

#### Bacopa monnieri Study Protocol (Calabrese et al., 2008)[17]

- Study Design: A randomized, double-blind, placebo-controlled clinical trial with a 6-week placebo run-in and a 12-week treatment period.
- Participants: 54 individuals aged 65 or older without clinical signs of dementia. 48 participants completed the study.
- Intervention: 300 mg/day of a standardized *B. monnieri* extract or a placebo.
- Cognitive Assessment: The primary outcome was the delayed recall score from the Rey Auditory Verbal Learning Test (AVLT). Other tests included the Stroop Task, the Divided Attention Task (DAT), and the Wechsler Adult Intelligence Scale (WAIS) letter-digit test.
- Affective Measures: State-Trait Anxiety Inventory, Center for Epidemiologic Studies Depression scale (CESD-10), and the Profile of Mood States were used.

#### L-theanine Study Protocol (Baba et al., 2021)[20][21]

- Study Design: A 12-week randomized, placebo-controlled trial.

- Participants: 52 participants aged 50–69 years with self-assessed cognitive decline.
- Intervention: 100 mg/day of L-theanine or a placebo.
- Cognitive Assessment: Cognitrap test and the Mini Mental State Examination-Japanese version (MMSE-J) were used to assess cognitive function at baseline and at the end of the study. To assess acute effects, the Cognitrap test was also completed approximately 50 minutes after the first dose.
- Biomarkers: Blood samples were collected to assess biomarkers related to dementia (amyloid- $\beta$  peptides, sAPP $\alpha$ , APP770, and BDNF).

Piracetam Study Protocol (Meta-analysis by Flicker and Grimley Evans, 2001)[24][25]

- Study Design: A meta-analysis of 19 double-blind, placebo-controlled studies.
- Participants: Patients suffering from dementia or cognitive impairment in the elderly.
- Intervention: Piracetam at various dosages compared to placebo.
- Outcome Measure: The common outcome measure across the studies was a clinical global impression of change, which assesses clinically meaningful improvement.

## Conclusion

PQQ stands out as a nootropic with a primary mechanism centered on mitochondrial health, a fundamental aspect of cellular energy and longevity. This contrasts with the neurotransmitter-modulating effects of Bacopa monnieri, L-theanine, and Racetams. While the current body of evidence from individual clinical trials is promising for all these compounds, the lack of direct head-to-head comparative studies necessitates further research to definitively establish a hierarchy of efficacy. For researchers and drug development professionals, PQQ presents a compelling target for further investigation, particularly for age-related cognitive decline and conditions associated with mitochondrial dysfunction. The synergistic potential of PQQ with other nootropics, such as CoQ10, also warrants deeper exploration.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. humanclinicals.org [humanclinicals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CoQ10 and Cognition a Review and Study Protocol for a 90-Day Randomized Controlled Trial Investigating the Cognitive Effects of Ubiquinol in the Healthy Elderly [frontiersin.org]
- 6. CoQ10 and Cognition a Review and Study Protocol for a 90-Day Randomized Controlled Trial Investigating the Cognitive Effects of Ubiquinol in the Healthy Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacopa monnieri - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Theanine: A Unique Functional Amino Acid in Tea (*Camellia sinensis* L.) With Multiple Health Benefits and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does L-theanine affect cognitive function? - Consensus [consensus.app]
- 12. chriskresser.com [chriskresser.com]
- 13. Racetam - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. dta0yqvfnsiq.cloudfront.net [dta0yqvfnsiq.cloudfront.net]
- 16. examine.com [examine.com]
- 17. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC

[pmc.ncbi.nlm.nih.gov]

- 18. Meta-analysis of randomized controlled trials on cognitive effects of Bacopa monnieri extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [magistralbr.caldic.com](http://magistralbr.caldic.com) [magistralbr.caldic.com]
- 20. [examine.com](http://examine.com) [examine.com]
- 21. [naturalhealthresearch.org](http://naturalhealthresearch.org) [naturalhealthresearch.org]
- 22. [mdpi.com](http://mdpi.com) [mdpi.com]
- 23. A double-blind, placebo-controlled study evaluating the effects of caffeine and L-theanine both alone and in combination on cerebral blood flow, cognition and mood - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [karger.com](http://karger.com) [karger.com]
- 26. Effect of piracetam on the cognitive performance of patients undergoing coronary bypass surgery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [alzdiscovery.org](http://alzdiscovery.org) [alzdiscovery.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Pyrroloquinoline Quinone (PQQ) and Other Nootropic Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135831#head-to-head-comparison-of-pqq-and-other-nootropic-compounds>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)